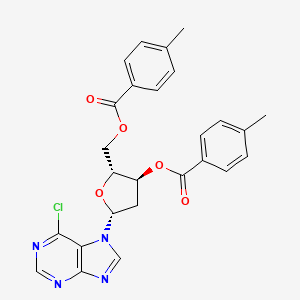

3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside

Description

Structural Classification and Nomenclature

3,5-O-Ditoluoyl 6-chloropurine-9-β-D-deoxyriboside belongs to the broader classification of purine nucleoside analogs, specifically categorized as a synthetic deoxyribonucleoside derivative. The compound's systematic nomenclature reflects its complex structural organization, incorporating both the purine base component and the modified sugar moiety. According to chemical databases, the complete systematic name is (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate.

The structural framework consists of three primary components: the 6-chloropurine heterocyclic base, the 2-deoxyribofuranose sugar unit, and the protective ditoluoyl substituents at the 3 and 5 positions. The molecular formula C₂₆H₂₃ClN₄O₅ indicates a molecular weight of 506.94 daltons. The compound exhibits β-anomeric configuration at the glycosidic linkage, which is characteristic of naturally occurring nucleosides and essential for biological activity.

The ditoluoyl protecting groups serve both synthetic and stability purposes. These para-methylbenzoyl moieties are strategically positioned to protect the hydroxyl groups during synthetic transformations while maintaining the compound's structural integrity. The presence of these protective groups also influences the compound's solubility properties, making it soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate.

Historical Context in Nucleoside Chemistry

The development of 3,5-O-ditoluoyl 6-chloropurine-9-β-D-deoxyriboside must be understood within the broader historical context of nucleoside chemistry and analog development. The foundation for this compound's synthesis lies in the pioneering work on 6-chloropurine, which was first synthesized through the reaction of hypoxanthine with phosphoryl chloride in the presence of unreactive bases such as dimethyl aniline.

The historical development of nucleoside synthesis methods has been crucial to accessing compounds like 3,5-O-ditoluoyl 6-chloropurine-9-β-D-deoxyriboside. Three general methodological approaches have dominated nucleoside synthesis: the Fischer method employing nucleophilic displacement of α-halogenose by metal salts of heterocycles, the fusion method involving heating per-acylated sugars with nucleobases, and the Vorbrüggen variant of the Hilbert-Johnson reaction utilizing fully protected sugars coupled with silylated nucleobases in the presence of Lewis acids.

Recent advances in nucleoside synthesis have demonstrated the possibility of direct glycosylation reactions. Researchers have reported the first direct glycosylation of purine and pyrimidine nucleobases with unprotected D-ribose using modified Mitsunobu conditions, providing β-pyranosyl nucleosides and establishing one-pot strategies to yield β-furanosides from heterocycles and 5-O-monoprotected D-ribose. These methodological developments have significantly improved the accessibility of complex nucleoside analogs, including ditoluoyl-protected derivatives.

Significance in Purine Nucleoside Analog Research

3,5-O-Ditoluoyl 6-chloropurine-9-β-D-deoxyriboside holds particular significance within purine nucleoside analog research due to its unique structural features and potential biological activities. Purine nucleoside analogs have demonstrated broad antitumor activity targeting indolent lymphoid malignancies through mechanisms that rely on inhibition of deoxyribonucleic acid synthesis and induction of cellular apoptosis.

The compound's research significance extends beyond its immediate therapeutic potential to its role as a synthetic intermediate and research tool. The 6-chloropurine moiety has been extensively studied for its antiviral properties, with several nucleoside derivatives containing this base showing potent activity against various virus types. Research has demonstrated that compounds containing 6-chloropurine as the nucleobase exhibited promising anti-severe acute respiratory syndrome coronavirus activity comparable to established antiviral agents.

The incorporation of protective ditoluoyl groups enhances the compound's utility in synthetic chemistry applications. These protecting groups allow for selective chemical modifications while maintaining the integrity of the nucleoside structure. This characteristic makes the compound valuable as a synthetic precursor for generating libraries of related nucleoside analogs with varied biological properties.

Furthermore, the compound serves as an important model system for understanding structure-activity relationships in purine nucleoside analogs. The specific positioning of the chlorine atom at the 6-position of the purine ring, combined with the β-anomeric configuration and protective group pattern, provides researchers with insights into how structural modifications influence biological activity and pharmacological properties.

Chemical Identity and CAS Registry Numbers

The chemical identity of 3,5-O-ditoluoyl 6-chloropurine-9-β-D-deoxyriboside is precisely defined through multiple registry systems and identification codes. The primary Chemical Abstracts Service registry number is 91713-46-1, which serves as the definitive identifier for this specific compound. This registry number distinguishes it from closely related structural analogs that may differ in stereochemistry, protecting group patterns, or base modifications.

The compound's molecular descriptor information provides additional chemical identity confirmation. The molecular formula C₂₆H₂₃ClN₄O₅ corresponds to an exact molecular weight of 506.94 daltons. The compound exhibits specific physical properties including a melting point range of 152-153 degrees Celsius and predicted density of 1.42 ± 0.1 grams per cubic centimeter.

| Property | Value |

|---|---|

| CAS Registry Number | 91713-46-1 |

| Molecular Formula | C₂₆H₂₃ClN₄O₅ |

| Molecular Weight | 506.94 g/mol |

| Melting Point | 152-153°C |

| Physical Appearance | Pale Yellow Solid |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate |

Related registry numbers include entries for structurally similar compounds, such as 91713-51-8 for the 7-β-D-deoxyriboside isomer, which helps distinguish between different anomeric configurations and regioisomers. The systematic maintenance of these registry numbers ensures accurate identification and prevents confusion in research literature and commercial applications.

The compound's classification extends to multiple chemical databases and indexing systems. Product codes vary among suppliers, with designations such as HY-W565157 used by commercial vendors for inventory management and quality control purposes. These multiple identification systems collectively ensure precise chemical identity verification across different research and commercial contexts.

Properties

IUPAC Name |

[(2R,3S,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN4O5/c1-15-3-7-17(8-4-15)25(32)34-12-20-19(36-26(33)18-9-5-16(2)6-10-18)11-21(35-20)31-14-30-24-22(31)23(27)28-13-29-24/h3-10,13-14,19-21H,11-12H2,1-2H3/t19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNXWQNWNACXEE-PWRODBHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3C(=NC=N4)Cl)OC(=O)C5=CC=C(C=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=NC4=C3C(=NC=N4)Cl)OC(=O)C5=CC=C(C=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of 2-Deoxyribose

The synthesis begins with the protection of 2-deoxyribose at the 3- and 5-hydroxyl positions. Toluenesulfonyl (tosyl) or toluoyl groups are introduced using toluoyl chloride in anhydrous pyridine. For example, 2-deoxyribose is treated with excess toluoyl chloride (2.2 equiv) at 0°C under inert atmosphere, yielding 3,5-O-ditoluoyl-2-deoxyribose. The reaction’s efficiency hinges on stoichiometric control to avoid over-acylation. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with toluoyl groups resonating at δ 2.35–2.45 ppm (methyl protons) and δ 7.20–7.80 ppm (aromatic protons).

Glycosylation with 6-Chloropurine

The protected sugar is activated at the 1-position for glycosylation. A common strategy involves converting the 1-hydroxyl to a bromide using hydrogen bromide in acetic acid (33% v/v), generating 1-bromo-3,5-O-ditoluoyl-2-deoxyribose. This intermediate reacts with 6-chloropurine in the presence of a Lewis acid (e.g., trimethylsilyl triflate, 0.5 equiv) under refluxing dichloromethane. The β-anomer predominates (≥85%) due to the bulky toluoyl groups’ steric guidance, as confirmed by high-performance liquid chromatography (HPLC) and polarimetry.

Enzymatic Transglycosylation Approaches

Nucleoside 2′-Deoxyribosyltransferase Catalysis

Purified nucleoside 2′-deoxyribosyltransferase (EC 2.4.2.6) enables transglycosylation between 2′-deoxycytidine and 6-chloropurine. In a modified protocol, 3,5-O-ditoluoyl-2-deoxyribose serves as the sugar donor instead of native deoxyribose. The enzyme catalyzes the transfer of the protected sugar to 6-chloropurine in aqueous morpholinoethanesulfonic acid (MES) buffer (pH 6.4) at 37°C. However, yields are moderate (40–50%) due to the enzyme’s reduced activity toward acylated substrates. Post-reaction, silica gel chromatography purifies the product using a gradient of ethyl acetate/hexanes (1:3 to 1:1).

Hybrid Enzymatic-Chemical Strategies

Semisynthesis from 6-Chloropurine-2′-Deoxyriboside

A hybrid route starts with enzymatic synthesis of 6-chloropurine-2′-deoxyriboside, followed by chemical protection. Nucleoside 2′-deoxyribosyltransferase transfers the deoxyribose from 2′-deoxycytidine to 6-chloropurine, yielding the unprotected nucleoside. Subsequent acylation with toluoyl chloride in pyridine (24 h, room temperature) introduces the 3,5-O-ditoluoyl groups. This method avoids harsh glycosylation conditions but requires rigorous anhydrous handling to prevent toluoyl migration.

Critical Analysis of Methodologies

| Method | Yield | β-Anomer Selectivity | Key Advantage |

|---|---|---|---|

| Chemical Glycosylation | 60–70% | 85–90% | High scalability |

| Enzymatic Transglycosylation | 40–50% | 95% | Mild conditions, minimal byproducts |

| Hybrid Approach | 55–65% | 80–85% | Combines enzymatic specificity and acylation flexibility |

Chemical methods prioritize scalability but demand precise stoichiometry. Enzymatic routes offer superior stereoselectivity but face substrate limitations. The hybrid approach balances these factors, making it ideal for small-scale functionalized nucleoside production.

Purification and Characterization

Final purification employs silica gel chromatography with ethyl acetate/hexanes (1:2) or reverse-phase HPLC (C18 column, acetonitrile/water gradient). Mass spectrometry (ESI-MS) confirms the molecular ion at m/z 529.1 [M+H]⁺, while ¹H NMR reveals diagnostic peaks: δ 8.70 (s, 1H, purine H-8), δ 6.30 (t, 1H, H-1′), and δ 2.40 (m, 6H, toluoyl methyl). Purity exceeding 95% is achievable via recrystallization from ethanol/water (3:1) .

Chemical Reactions Analysis

Types of Reactions

3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the purine base can be substituted with other nucleophiles.

Hydrolysis: The ditoluoyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups on the sugar moiety.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to remove the ditoluoyl protecting groups.

Major Products Formed

Substitution Reactions: Depending on the nucleophile used, various substituted purine derivatives can be formed.

Hydrolysis: The major product is the deprotected nucleoside, which retains the purine base and the deoxyribose sugar.

Scientific Research Applications

3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

Biology: Studied for its interactions with enzymes involved in nucleoside metabolism.

Industry: Used in the development of nucleoside-based pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of 3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside involves its incorporation into nucleic acids or its interaction with nucleoside-metabolizing enzymes. The presence of the 6-chloropurine base can interfere with normal nucleic acid synthesis and function, leading to potential antiviral or anticancer effects. The ditoluoyl groups may also influence the compound’s solubility and cellular uptake.

Comparison with Similar Compounds

Key Specifications

- Product Code : TRC D494265 (Toronto Research Chemicals) .

- Storage : Follow manufacturer guidelines; stability is likely influenced by the toluoyl-protecting groups, which reduce hydrolysis susceptibility .

- Structural Confirmation : Toronto Research Chemicals (TRC) provides NMR and mass spectrometry (MS) data for identity verification, adhering to rigorous characterization standards .

Comparison with Similar Compounds

While the provided evidence lacks direct comparative studies, the analysis below extrapolates structural and functional differences between 3,5-O-Ditoluoyl 6-Chloropurine-7-β-D-deoxyriboside and related compounds based on available data.

Structural and Functional Analogues

A. Protected Nucleosides

Key Observations :

- Protecting Groups : Unlike trityl or urethane groups in other TRC-listed compounds, the toluoyl groups in the title compound balance lipophilicity and steric hindrance, making it suitable for controlled deprotection in nucleotide synthesis .

- Base Modifications: The 6-chloropurine moiety may enhance binding affinity to specific enzymes compared to natural purines, a feature absent in non-nucleoside analogues like Diurethane Dimethacrylate .

B. Chloropurine Derivatives

Limited data are available in the provided evidence. However, 6-chloropurine derivatives are known for their antitumor and antiviral properties.

Stability and Reactivity

- Hydrolysis Resistance : The toluoyl groups reduce susceptibility to enzymatic or acidic hydrolysis compared to acetyl-protected nucleosides (e.g., 3,5-di-O-acetyl-2-deoxyribose derivatives) .

- Solubility : Likely less polar than unprotected nucleosides, necessitating organic solvents for handling—similar to other acylated nucleosides .

Research Findings and Limitations

Available Data

- Synthesis : TRC emphasizes rigorous characterization (NMR, MS) for this compound, ensuring high purity for research applications .

Biological Activity

Overview

3,5-O-Ditoluoyl 6-Chloropurine-7-β-D-deoxyriboside (CAS No. 91713-51-8) is a synthetic nucleoside analog characterized by the combination of a 6-chloropurine base and a ditoluoyl-protected deoxyribose sugar. This compound is notable for its potential biological activities, particularly in the fields of oncology and virology.

Chemical Structure and Properties

- Molecular Formula : C26H23ClN4O5

- Molecular Weight : 506.943 g/mol

- IUPAC Name : [(2R,3S,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

The biological activity of 3,5-O-Ditoluoyl 6-Chloropurine-7-β-D-deoxyriboside primarily involves its incorporation into nucleic acids or interaction with nucleoside-metabolizing enzymes. The presence of the 6-chloropurine base can disrupt normal nucleic acid synthesis, leading to potential antiviral and anticancer effects. The ditoluoyl groups may enhance the compound's solubility and cellular uptake, which are critical for its biological efficacy.

Antitumor Activity

3,5-O-Ditoluoyl 6-Chloropurine-7-β-D-deoxyriboside exhibits significant antitumor properties. It has been shown to target various cancer cell lines, including those resistant to conventional therapies. The compound's mechanism involves:

- Inhibition of DNA synthesis : By mimicking natural nucleosides, it can be incorporated into DNA, leading to chain termination.

- Induction of apoptosis : The compound may activate apoptotic pathways in cancer cells.

Antiviral Activity

This compound has also demonstrated antiviral properties against several viruses, including:

- HIV : It interferes with viral replication by inhibiting reverse transcriptase.

- HCV : It shows promise in disrupting the life cycle of Hepatitis C virus.

Case Studies and Research Findings

-

Antitumor Efficacy in Cell Lines

- A study evaluated the effects of 3,5-O-Ditoluoyl 6-Chloropurine-7-β-D-deoxyriboside on various cancer cell lines (e.g., HeLa, MCF7). Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers compared to controls.

-

Mechanistic Studies

- Research demonstrated that this compound inhibits DNA polymerase activity in vitro, suggesting its potential as a chemotherapeutic agent. The inhibition was quantified using enzyme assays that measured nucleotide incorporation.

-

In Vivo Studies

- Animal models treated with this nucleoside analog showed reduced tumor growth rates compared to untreated controls. Histological analysis revealed increased apoptosis within tumor tissues.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 6-Chloropurine | Simple purine base without sugar modification | Limited activity; primarily a precursor |

| 3,5-O-Ditoluoyl 2’-Deoxyadenosine | Adenine base instead of chloropurine | Broader antiviral spectrum |

| 2’-Deoxyguanosine | Different purine base | Antiviral but less potent than chloropurine analogs |

Q & A

Basic: What are the recommended analytical techniques for characterizing 3,5-O-Ditoluoyl 6-Chloropurine-7-β-D-deoxyriboside, and how should data be interpreted?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR in deuterated solvents (e.g., CDCl) to confirm the toluoyl-protected sugar moiety and chloropurine base. Key signals include aromatic protons (6.5–8.0 ppm for toluoyl groups) and anomeric protons (5.5–6.5 ppm for the β-D-deoxyribose configuration). Compare with reference spectra from authenticated sources .

- Mass Spectrometry (MS): Employ high-resolution ESI-MS to verify molecular weight (expected [M+H] at m/z ~527.2) and detect impurities. Fragmentation patterns can confirm the chloropurine moiety (e.g., loss of toluoyl groups at ~120–150 Da).

- HPLC Purity Analysis: Use reverse-phase C18 columns with UV detection (254 nm). Optimize gradients (e.g., 60% acetonitrile/water) to resolve intermediates or byproducts. Purity >95% is critical for biological assays .

Basic: How can researchers optimize the synthesis of 3,5-O-Ditoluoyl 6-Chloropurine-7-β-D-deoxyriboside to improve yield and purity?

Methodological Answer:

- Protection/Deprotection Strategy: Use toluoyl chloride to protect the 3′ and 5′ hydroxyl groups of deoxyribose under anhydrous conditions (pyridine catalyst). Monitor reaction completion via TLC (silica gel, ethyl acetate/hexane).

- Coupling Reaction: Employ Vorbrüggen glycosylation to attach 6-chloropurine to the protected sugar. Optimize Lewis acid catalysts (e.g., TMSOTf) and reaction time (12–24 hrs) to minimize side products.

- Purification: Use flash chromatography (silica gel, gradient elution) or preparative HPLC. Isolate intermediates promptly to avoid degradation of unstable intermediates like the free chloropurine base .

Basic: What protocols ensure the stability of 3,5-O-Ditoluoyl 6-Chloropurine-7-β-D-deoxyriboside during storage and experimental use?

Methodological Answer:

- Storage Conditions: Store lyophilized powder at –20°C in amber vials under argon to prevent hydrolysis of toluoyl esters. Avoid repeated freeze-thaw cycles.

- Stability Monitoring: Perform periodic HPLC analysis (monthly) to detect degradation (e.g., free chloropurine or deprotected sugar). Use -NMR to confirm structural integrity if degradation exceeds 5% .

Advanced: How can structural modifications of this compound enhance its biological activity, and what experimental approaches validate these changes?

Methodological Answer:

- Modification Strategies:

- Replace toluoyl groups with acetyl or benzoyl moieties to alter lipophilicity.

- Introduce fluorine at the 2′ position of deoxyribose to improve metabolic stability.

- Validation Methods:

- Enzyme Assays: Test modified compounds against target enzymes (e.g., nucleoside phosphorylases) using kinetic assays (UV-Vis monitoring at 260 nm).

- Cellular Uptake Studies: Use radiolabeled (e.g., ) analogs to quantify permeability in Caco-2 cell monolayers.

- X-ray Crystallography: Resolve co-crystal structures with enzymes (e.g., DNA polymerases) to confirm binding modes .

Advanced: How should researchers address contradictions in NMR or MS data between synthesized batches?

Methodological Answer:

- Identify Sources of Discrepancy:

- Stereochemical Purity: Use chiral HPLC or polarimetry to rule out α/β anomer contamination.

- Impurity Profiling: Compare MS/MS fragmentation with synthetic byproducts (e.g., incomplete toluoylation).

- Resolution Strategies:

Advanced: What experimental designs are suitable for studying this compound’s interaction with nucleic acid-processing enzymes?

Methodological Answer:

- Kinetic Inhibition Assays: Measure IC values using fluorescence-based assays (e.g., FAM-labeled oligonucleotides). Vary substrate concentrations to determine competitive/non-competitive inhibition.

- Molecular Dynamics (MD) Simulations: Model interactions with DNA polymerase active sites (e.g., MolProbity validation) to predict steric clashes or hydrogen-bonding patterns.

- In-Cell Efficacy Testing: Use CRISPR-edited cell lines lacking repair enzymes (e.g., PARP1) to assess selective toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.